molecular formula C9H7BrN2O2 B1391631 (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1217061-44-3

(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B1391631
CAS No.: 1217061-44-3
M. Wt: 255.07 g/mol
InChI Key: KTHVLTHUDCSHPF-UHFFFAOYSA-N
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Description

(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol It is characterized by the presence of a bromine atom attached to an imidazo[1,2-a]pyridine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves the reaction of α-bromoketones with 2-aminopyridines . The reaction proceeds through the initial displacement of the halogen atom by the pyridine ring nitrogen to form a pyridinium salt, which then undergoes cyclization and bromination to yield the desired product . The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) and iodine (I2) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include TBHP, I2, and various nucleophiles. The reactions are typically carried out under mild conditions, often at ambient temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its bromine atom and imidazo[1,2-a]pyridine framework provide distinct reactivity profiles that facilitate various organic reactions, including coupling and substitution reactions.

Reagent in Organic Reactions

  • The compound is utilized as a reagent in several organic syntheses, particularly in the formation of N-(pyridin-2-yl)amides and other derivatives. The presence of the imidazo ring enhances the compound's ability to participate in electrophilic aromatic substitution and nucleophilic addition reactions.

Biological Research

Antimicrobial and Anticancer Properties

  • Preliminary studies indicate that this compound exhibits potential antimicrobial and anticancer activities. Research has shown that derivatives of this compound can inhibit cancer cell proliferation and possess significant activity against various microbial strains. The mechanism of action is believed to involve the compound's interaction with specific enzymes or receptors within biological systems.

Inhibition of VEGF-R2

  • A notable application of this compound is its role as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2). This receptor is crucial in angiogenesis, and its inhibition can have therapeutic implications for conditions characterized by abnormal blood vessel growth, such as cancer and diabetic retinopathy .

Medicinal Chemistry

Drug Development

  • Ongoing research aims to explore the potential of this compound as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases, including cancer and inflammatory conditions.

Targeting Specific Enzymes

  • The compound has been investigated for its ability to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. Inhibition of this enzyme may provide a therapeutic strategy for managing hypercholesterolemia and related cardiovascular diseases .

Industrial Applications

Material Development

  • In addition to its applications in medicinal chemistry, this compound is utilized in the development of novel materials with unique properties. Its structural features allow for modifications that can enhance material performance in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical properties and reactivity.

Biological Activity

(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a brominated imidazo[1,2-a]pyridine core attached to an acetic acid moiety. The presence of the bromine atom is significant as it enhances the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.

Key Mechanisms:

  • Inhibition of VEGF-R2: The compound has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), which plays a crucial role in angiogenesis and tumor growth. This mechanism suggests its potential use in cancer therapy .
  • Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties, making it a candidate for treating bacterial infections .
  • Anticancer Properties: Studies have demonstrated antiproliferative effects against breast cancer cells, highlighting its potential as an anticancer agent .

Biological Activity Overview

Activity TypeDescriptionReferences
Antimicrobial Effective against various gram-positive and gram-negative bacteria.
Anticancer Inhibits cell proliferation in breast cancer models.
VEGF-R2 Inhibition Blocks angiogenesis, potentially useful in cancer treatment.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    A study synthesized several imidazo[1,2-a]pyridine derivatives, including this compound, which showed significant antibacterial activity against both gram-positive and gram-negative bacteria. The results indicated that modifications to the imidazo structure could enhance antimicrobial potency .
  • Cancer Treatment Potential:
    In vitro studies evaluated the antiproliferative effects of this compound on breast cancer cell lines. The findings suggested that the compound induces apoptosis and inhibits cell cycle progression, marking it as a promising candidate for further development in oncology .
  • VEGF-R2 Inhibition:
    A patent described the use of imidazo[1,2-a]pyridine compounds as inhibitors of VEGF-R2, emphasizing their role in treating diseases characterized by abnormal angiogenesis. This includes various cancers and conditions like diabetic retinopathy .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compound Contains bromine and acetic acid moietyAntimicrobial, anticancer
3-Bromoimidazo[1,2-a]pyridine Lacks acetic acid groupLimited biological activity
N-(Pyridin-2-yl)amides Different functional groupsVariable activity depending on substitution

Properties

IUPAC Name

2-(7-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHVLTHUDCSHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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